An In-depth Technical Guide to Methyl 3-(methoxyamino)butanoate and its Analogs: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 3-(methoxyamino)butanoate and its Analogs: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(methoxyamino)butanoate is a fascinating, yet sparsely documented, small molecule that sits at the intersection of several key functional groups in medicinal chemistry: a β-amino acid derivative, a methyl ester, and an N-methoxyamine. While direct experimental data on this specific compound is limited, its structural motifs are prevalent in numerous biologically active compounds. This guide will provide a comprehensive overview of the predicted chemical properties, plausible synthetic routes, and potential applications of Methyl 3-(methoxyamino)butanoate, drawing on established knowledge of its close structural analogs, particularly Methyl 3-aminobutanoate. By understanding the chemistry of these related compounds, researchers can better anticipate the behavior and utility of Methyl 3-(methoxyamino)butanoate in their drug discovery and development endeavors.
The β-amino ester scaffold is a valuable building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[1][2][3] The presence of the N-methoxy group introduces unique electronic and steric properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide aims to provide a foundational understanding for researchers interested in exploring the potential of this and related compounds.
Physicochemical Properties
Due to the lack of direct experimental data for Methyl 3-(methoxyamino)butanoate, the following table presents a combination of predicted properties for the target molecule alongside experimentally determined or predicted data for its close analog, Methyl 3-aminobutanoate.[4][5][6][7] This comparative approach allows for a more informed estimation of the target compound's characteristics.
| Property | Methyl 3-(methoxyamino)butanoate (Predicted) | Methyl 3-aminobutanoate (Experimental/Predicted) |
| Molecular Formula | C6H13NO3 | C5H11NO2[4][5] |
| Molecular Weight | 147.17 g/mol | 117.15 g/mol [4] |
| CAS Number | Not available | 6078-06-4[6] |
| Appearance | Colorless to pale yellow liquid | Liquid[6][8] |
| Boiling Point | Estimated: 170-190 °C at 760 mmHg | 159.8±23.0 °C at 760 mmHg[7] |
| Density | Estimated: 1.0 - 1.1 g/cm³ | 1.0±0.1 g/cm³[7] |
| Solubility | Soluble in water and common organic solvents | Soluble in water and organic solvents[7] |
| pKa (of the amine) | Estimated: 5-6 | 8.71±0.10 (Predicted)[7] |
Note on pKa: The N-methoxy group is expected to significantly decrease the basicity of the amine compared to the unsubstituted amine in Methyl 3-aminobutanoate due to the electron-withdrawing inductive effect of the oxygen atom.
Synthesis and Methodologies
While a specific, validated synthesis for Methyl 3-(methoxyamino)butanoate is not available in the published literature, a plausible synthetic strategy can be devised based on established organic chemistry principles and known transformations of related molecules. The following section outlines a proposed synthetic workflow, emphasizing the causal logic behind the experimental choices.
Proposed Synthetic Workflow
A logical approach to the synthesis of Methyl 3-(methoxyamino)butanoate would involve two key stages: the formation of the β-amino ester backbone and the subsequent introduction of the N-methoxy group.
Caption: Proposed two-stage synthesis of Methyl 3-(methoxyamino)butanoate.
Step-by-Step Experimental Protocol (Hypothetical)
Part 1: Synthesis of Methyl 3-aminobutanoate (Analog Precursor)
This procedure is based on a standard Fischer esterification of the corresponding amino acid.[9]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobutanoic acid (1.0 eq) and methanol (10-20 eq, serving as both reactant and solvent).
-
Acid Catalyst Addition: Cool the mixture in an ice bath (0-10 °C). Slowly add thionyl chloride (1.1-1.5 eq) or concentrated sulfuric acid dropwise. The addition of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3-aminobutanoate. Further purification can be achieved by distillation or column chromatography.
Part 2: Synthesis of Methyl 3-(methoxyamino)butanoate (Proposed)
Two plausible methods are proposed for the N-methoxylation step.
Method A: Direct N-Alkylation (less likely but possible)
This method would involve the direct reaction of Methyl 3-aminobutanoate with a methoxy-electrophile. However, this approach may be complicated by over-alkylation and side reactions.
Method B: Reductive Amination with Methoxyamine
This is a more controlled and generally higher-yielding approach for forming N-alkoxyamines.
-
Oxidation of the Amine (Intermediate Step): The primary amine of Methyl 3-aminobutanoate would first need to be converted to an appropriate precursor for reaction with methoxyamine. A more direct route would be to start from a carbonyl compound. For instance, reacting methyl acetoacetate with methoxyamine would form an oxime ether, which could then be reduced to the desired product.
A More Plausible Overall Synthesis:
A more direct and efficient synthesis would likely start from methyl acetoacetate.
Caption: Plausible synthesis of Methyl 3-(methoxyamino)butanoate via an oxime ether intermediate.
Experimental Protocol (Plausible):
-
Oxime Ether Formation: In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or methanol.[10] Add a weak base like pyridine or sodium acetate to neutralize the HCl salt and facilitate the condensation reaction. Stir the mixture at room temperature or with gentle heating until the formation of the oxime ether, Methyl 3-(methoxyimino)butanoate, is complete (monitor by TLC or GC-MS).
-
Reduction: Cool the reaction mixture. Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) in a suitable solvent, maintaining a slightly acidic pH. Alternatively, catalytic hydrogenation (H2 gas over a palladium catalyst) could be employed. The choice of reducing agent is critical to selectively reduce the C=N bond without affecting the ester group.
-
Workup and Purification: After the reduction is complete, quench the reaction carefully. Adjust the pH to basic and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Methyl 3-(methoxyamino)butanoate.
Spectroscopic Characterization (Predicted)
While experimental spectra are unavailable, the expected key signals in various spectroscopic analyses can be predicted based on the structure of Methyl 3-(methoxyamino)butanoate.
-
¹H NMR:
-
A doublet corresponding to the C4 methyl group (CH₃-CH).
-
A multiplet for the C3 proton (CH-N).
-
A multiplet for the C2 methylene protons (CH₂-COO).
-
A singlet for the ester methyl group (COO-CH₃).
-
A singlet for the N-methoxy group (N-O-CH₃).
-
A broad singlet for the N-H proton.
-
-
¹³C NMR:
-
A signal for the C4 methyl carbon.
-
A signal for the C3 methine carbon attached to the nitrogen.
-
A signal for the C2 methylene carbon.
-
A signal for the ester carbonyl carbon.
-
A signal for the ester methyl carbon.
-
A signal for the N-methoxy carbon.
-
-
IR Spectroscopy:
-
A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.
-
An N-H stretching band around 3300-3400 cm⁻¹.
-
C-H stretching bands in the 2800-3000 cm⁻¹ region.
-
An N-O stretching band.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns involving the loss of the methoxy group, the ester group, and cleavage of the carbon-carbon bonds.
-
Applications in Drug Development and Research
The β-amino ester moiety is a key structural feature in various therapeutic agents and is a versatile scaffold in medicinal chemistry.[7][11] The incorporation of an N-methoxy group can further modulate the properties of these molecules in several ways:
-
Metabolic Stability: The N-methoxy group can block N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the half-life of a drug candidate.
-
Physicochemical Properties: The N-methoxy group can alter the lipophilicity and hydrogen bonding capacity of the molecule, which can influence its solubility, membrane permeability, and binding to biological targets.
-
Pharmacophore Element: The N-methoxyamine functionality can act as a hydrogen bond acceptor and participate in key interactions with protein targets.[10]
Potential Therapeutic Areas:
Given the diverse biological activities of β-amino acid derivatives, Methyl 3-(methoxyamino)butanoate and its derivatives could be explored as scaffolds for the development of:
-
Enzyme Inhibitors: The structural features could be tailored to fit the active sites of various enzymes.
-
Receptor Ligands: The molecule could serve as a starting point for the synthesis of agonists or antagonists for various receptors.
-
Antimicrobial Agents: Certain β-amino esters have shown antimicrobial activity.[7]
Furthermore, polymers based on β-amino esters, known as poly(β-amino esters) (PBAEs), are being extensively investigated as biodegradable carriers for drug and gene delivery.[1][2][3][12][13] The functional groups in monomers like Methyl 3-(methoxyamino)butanoate could be exploited to create novel PBAEs with tailored properties for advanced therapeutic applications.
Conclusion
Methyl 3-(methoxyamino)butanoate represents an intriguing, albeit under-explored, chemical entity with significant potential in the field of drug discovery and materials science. By leveraging our understanding of its structural analogs, we can confidently predict its core chemical properties and devise robust synthetic strategies. The unique combination of a β-amino ester and an N-methoxyamine functional group offers a rich platform for chemical modification and the development of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a solid foundation for researchers to begin their exploration of this promising molecule and its derivatives, encouraging further investigation into its synthesis, characterization, and application.
References
-
ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Methoxyamine. Retrieved from [Link]
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Biosynce. (n.d.). (R)-Methyl 3-aminobutanoate CAS 103189-63-5. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (3S)-3-aminobutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Poly(beta-amino esters): applications in immunology. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-aminobutanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN112851543A - Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide.
-
Royal Society of Chemistry. (2024, February 13). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]
-
University of Groningen. (2019, January 24). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
Biosynce. (n.d.). Methyl 3-aminobutanoate CAS 6078-06-4. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate - Optional[13C NMR] - Chemical. Retrieved from [Link]
-
PubMed. (2023, January 6). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]
Sources
- 1. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Recent progress and applications of poly(beta amino esters)-based biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-aminobutanoate | CymitQuimica [cymitquimica.com]
- 7. biosynce.com [biosynce.com]
- 8. (R)-Methyl 3-aminobutanoate | 103189-63-5 [sigmaaldrich.com]
- 9. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 10. Methoxyamine - Wikipedia [en.wikipedia.org]
- 11. biosynce.com [biosynce.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
